(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Chiral synthesis Enantiomeric excess Asymmetric catalysis

This (R)-configured morpholine building block (CAS 885321-46-0) is supplied at ≥97% chemical purity and up to 97% enantiomeric excess (EE). It serves as a direct, high-EE starting material for constructing APIs that require a specific (R)-stereochemistry. Using the (R)-enantiomer prevents diastereomer formation that would compromise biological activity, pharmacokinetics, or pharmacological properties. Batch-to-batch consistency and detailed analytical certificates (HPLC, NMR) ensure reproducible SAR studies and reliable reaction yields. Procure with confidence to maintain stereochemical fidelity in advanced intermediates and drug candidates.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 885321-46-0
Cat. No. B1439080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate
CAS885321-46-0
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyKHKJMJAQUGFIHO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 885321-46-0): A Chiral Morpholine Dicarboxylate Building Block for Asymmetric Synthesis


(R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 885321-46-0) is a chiral morpholine derivative characterized by an (R)-configured stereocenter at the C3 position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the C3 carboxylate . With a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol, it serves as a protected, enantiopure building block for the construction of more complex chiral molecules, particularly in medicinal chemistry and pharmaceutical intermediate synthesis . The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% and enantiomeric excess up to 97% .

Why Generic Substitution Fails: The Critical Role of (R)-Stereochemistry in (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate


In asymmetric synthesis, the stereochemical configuration of a building block directly determines the stereochemical outcome of the final product [1]. The (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a specific enantiomer with defined (R)-stereochemistry at the C3 position; substituting it with its (S)-enantiomer (CAS 215917-98-9) or the racemic mixture (CAS 212650-45-8) will invert or randomize the stereochemistry of downstream products, potentially compromising biological activity, pharmacokinetics, or pharmacological properties . Furthermore, differences in supplier-reported purity (e.g., 95% vs. 98%) and enantiomeric excess (e.g., 97% EE) can significantly affect reaction yields and the enantiopurity of final compounds, making simple interchange of commercial sources problematic without verification . Thus, procurement decisions must be guided by precise stereochemical and purity specifications.

Quantitative Differentiation of (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate: Purity, Enantiomeric Excess, and Patent-Validated Utility


Enantiomeric Purity: 97% EE vs. Racemic Mixture

The target compound is commercially available with a guaranteed enantiomeric excess (EE) of 97%, as confirmed by chiral HPLC analysis . This contrasts with the racemic mixture (CAS 212650-45-8), which by definition has 0% EE. In the context of asymmetric synthesis, using a building block with 97% EE versus a racemate directly translates to a >97% reduction in the undesired enantiomer in subsequent steps, thereby improving final product enantiopurity and reducing the need for downstream chiral purification [1].

Chiral synthesis Enantiomeric excess Asymmetric catalysis

Chemical Purity: 98% vs. 95% or 97% from Alternative Suppliers

The target compound is offered at a chemical purity of 98% by Sigma-Aldrich , which is higher than the 97% purity offered by multiple alternative vendors (e.g., AKSci, Bidepharm, Cool Pharm) and the 95% purity from other sources . While a 1-3% difference may seem minor, in multi-step syntheses, cumulative impurities can significantly affect reaction yields and necessitate additional purification steps.

Chemical purity Quality control Synthetic reliability

Patent-Validated Utility as a Chiral Intermediate in Drug Discovery

The target compound is explicitly claimed as a key intermediate in the synthesis of N-tert-butyloxycarbonyl morpholine-3-carboxylic acid, a crucial chiral scaffold for pharmaceutical research [1]. In contrast, the (S)-enantiomer (CAS 215917-98-9) and racemic mixture are not cited as intermediates in this specific patent context. The patent describes a preparation method achieving stepwise yields of ≥80%, underscoring the compound's synthetic viability [1].

Medicinal chemistry Chiral building block Patent literature

Supplier-Specified Storage Conditions: 2-7°C vs. Ambient Temperature

One supplier specifies refrigerated storage at 2-7°C to maintain product integrity , whereas other vendors recommend room temperature storage . While no accelerated stability studies are publicly available, the more stringent temperature requirement from at least one vendor suggests potential sensitivity to thermal degradation. For procurement, this implies that end-users must adhere to the storage conditions of their chosen supplier to ensure the compound remains within specification.

Stability Storage conditions Handling

Optimal Research and Industrial Applications for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Morpholine-Containing APIs

When developing active pharmaceutical ingredients (APIs) that require a specific (R)-configuration at a morpholine ring, this compound serves as a direct, high-EE (97%) building block. Its use mitigates the risk of generating diastereomers and enantiomers that could compromise efficacy or safety, as demonstrated by the critical role of chirality in drug action [1]. The 98% chemical purity further ensures minimal side-product formation during subsequent transformations .

Synthesis of N-Boc-Protected Morpholine Carboxylic Acid Intermediates

In patented synthetic routes such as CN108218806B, this specific (R)-enantiomer is explicitly used to construct N-tert-butyloxycarbonyl morpholine-3-carboxylic acid, a versatile intermediate for further derivatization [2]. Substituting with the (S)-enantiomer would lead to an opposite stereochemical outcome, rendering the final product unsuitable for intended biological targets.

Academic and Industrial Chiral Pool Synthesis

For research groups engaged in asymmetric catalysis or chiral pool synthesis, the availability of this compound at 97% EE and 98% purity provides a reliable, off-the-shelf chiral starting material. This reduces the time and cost associated with in-house resolution or asymmetric synthesis, allowing researchers to focus on downstream chemistry with confidence in the stereochemical fidelity of their building block .

Quality-Controlled Medicinal Chemistry Campaigns

In medicinal chemistry programs where batch-to-batch consistency is paramount, sourcing the compound from a supplier that guarantees 98% purity and provides detailed analytical certificates (e.g., HPLC, NMR) minimizes variability in biological assay results . This is particularly critical when structure-activity relationships (SAR) are being established for a series of morpholine-containing compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.